5-Chloro-3-methyl-2-nitroaniline chemical structure and physical properties
5-Chloro-3-methyl-2-nitroaniline chemical structure and physical properties
5-Chloro-3-methyl-2-nitroaniline: Structural Elucidation, Physicochemical Properties, and Synthetic Applications
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly substituted anilines as critical building blocks for heterocyclic scaffolds. 5-Chloro-3-methyl-2-nitroaniline (CAS: 131885-36-4) [1][2] is a prime example of a poly-substituted aromatic system that offers exquisite regiocontrol for downstream derivatization. This whitepaper provides an in-depth technical analysis of its chemical structure, electronic properties, regioselective synthesis, and applications in the development of privileged pharmaceutical pharmacophores, particularly benzimidazoles[3][4].
Structural Elucidation & Electronic Effects
The structure of 5-chloro-3-methyl-2-nitroaniline features a benzene ring heavily decorated with functional groups of opposing electronic demands.
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C1 (Amine): Strongly electron-donating via resonance ( +M ), activating the ortho and para positions.
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C2 (Nitro): Strongly electron-withdrawing via induction and resonance ( −I,−M ).
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C3 (Methyl): Weakly electron-donating via hyperconjugation ( +I ).
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C5 (Chloro): Electron-withdrawing via induction ( −I ) but weakly donating via resonance ( +M ).
Causality in Conformation: The spatial proximity of the C1 primary amine and the C2 nitro group enforces a strong intramolecular hydrogen bond. This interaction locks the nitro group into a coplanar conformation with the aromatic ring, maximizing its resonance overlap and electron-withdrawing capacity. This planarization significantly reduces the molecule's aqueous solubility while increasing its lipophilicity, a critical parameter when calculating the partition coefficient (LogP) for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Physicochemical Properties
Accurate physicochemical data is the foundation of robust assay development and synthetic planning. The core metrics for 5-chloro-3-methyl-2-nitroaniline are summarized below:
| Property | Value |
| Chemical Name | 5-Chloro-3-methyl-2-nitroaniline |
| CAS Registry Number | 131885-36-4[2][5] |
| Molecular Formula | C 7 H 7 ClN 2 O 2 |
| Molecular Weight | 186.60 g/mol [2] |
| SMILES String | Cc1cc(Cl)cc(N)c1[O-] |
| Appearance | Yellow to orange-brown crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in Water |
| Precursor CAS | 118665-00-2 (1,5-Dichloro-3-methyl-2-nitrobenzene)[1] |
Regioselective Synthesis via SNAr
Synthesizing highly substituted anilines requires strict regiocontrol. The most chemically sound and scalable route to 5-chloro-3-methyl-2-nitroaniline is the Nucleophilic Aromatic Substitution (SNAr) of 1,5-dichloro-3-methyl-2-nitrobenzene (CAS: 118665-00-2)[1] with ammonia.
Mechanistic Causality: Why does ammonia exclusively attack the C1 chloride and not the C5 chloride? The reaction is governed by the stabilization of the intermediate Meisenheimer complex. The C1 position is ortho to the powerfully electron-withdrawing nitro group. When ammonia attacks C1, the resulting negative charge is delocalized directly onto the nitro group's oxygen atoms. The C5 position is meta to the nitro group and lacks this resonance stabilization. Thus, the reaction is entirely regioselective.
Experimental Protocol: Self-Validating Amination
This protocol is designed with built-in validation checkpoints to ensure reproducibility.
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Preparation: In a heavy-walled pressure tube (autoclave), dissolve 1,5-dichloro-3-methyl-2-nitrobenzene (1.0 eq, 10 mmol) in 15 mL of 7 M methanolic ammonia (10.0 eq).
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Reaction: Seal the vessel securely and heat to 110 °C for 12 hours. Note: The elevated temperature provides the necessary activation energy for the SNAr, while the sealed vessel prevents the loss of volatile ammonia.
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In-Process Control (TLC): Cool the vessel to room temperature. Sample the mixture and run a TLC (Hexanes:Ethyl Acetate 4:1). The starting material will consume, and a new, highly polar, bright yellow spot (due to the push-pull chromophore of the product) will appear at a lower R f .
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Workup: Concentrate the mixture under reduced pressure to strip the methanol and unreacted ammonia. Suspend the crude residue in 30 mL of ice-cold water. The product will precipitate due to the loss of the organic solvent and its inherent water insolubility.
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Isolation: Filter the yellow solid, wash with cold water to remove ammonium chloride salts, and dry under a vacuum.
Regioselective SNAr synthesis of 5-chloro-3-methyl-2-nitroaniline.
Downstream Applications in Drug Discovery
In medicinal chemistry, 2-nitroanilines are canonical precursors for o-phenylenediamines, which are subsequently cyclized into benzimidazoles[3][6]. The benzimidazole core is a "privileged scaffold" found in numerous therapeutics, including anthelmintics, proton pump inhibitors, and targeted oncology drugs (e.g., MEK and BRAF kinase inhibitors)[4].
Workflow for Benzimidazole Derivatization:
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Catalytic Hydrogenation: The nitro group of 5-chloro-3-methyl-2-nitroaniline is reduced using Palladium on Carbon (Pd/C) and H 2 gas in methanol[6]. The reaction yields 3-chloro-5-methylbenzene-1,2-diamine.
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Cyclocondensation: The resulting diamine is reacted with an orthoester (e.g., triethyl orthoformate) or a carboxylic acid under acidic catalysis (e.g., acetic acid or polyphosphoric acid) to close the imidazole ring[6][7].
Downstream synthesis of benzimidazole scaffolds for drug development.
Analytical Characterization Expectations
To validate the structural integrity of the synthesized 5-chloro-3-methyl-2-nitroaniline, Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.
Expected 1 H NMR (CDCl 3 , 400 MHz):
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δ ~5.5 - 6.5 ppm (br s, 2H): Amine (-NH 2 ) protons. The broadness is due to quadrupolar relaxation of nitrogen, and the downfield shift is caused by intramolecular hydrogen bonding with the adjacent nitro group.
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δ ~6.7 ppm (d, J = 2.0 Hz, 1H): Aromatic proton at C4. It appears as a doublet due to meta-coupling with the C6 proton. It is shielded by the ortho-methyl group.
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δ ~6.5 ppm (d, J = 2.0 Hz, 1H): Aromatic proton at C6. It is highly shielded by the ortho-amine group.
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δ ~2.3 ppm (s, 3H): Methyl (-CH 3 ) protons.
References
- BLD Pharm. "1,5-Dichloro-3-methyl-2-nitrobenzene (CAS: 118665-00-2)". Source: bldpharm.com.
- HxChem. "5-Chloro-3-methyl-2-nitroaniline (CAS: 131885-36-4)". Source: hxchem.net.
- HxChem.
- Hao, L. et al. "Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2". Source: Green Chemistry (RSC Publishing).
- Rasayan Journal of Chemistry. "SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW". Source: rasayanjournal.co.in.
- Topharman Shanghai Co., Ltd. "A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization". Source: clockss.org.
- Dasgupta, H. R. et al. "One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline". Source: Progress in Chemical and Biochemical Research.
Sources
- 1. 219312-44-4|5-Chloro-2-methyl-3-nitroaniline|BLD Pharm [bldpharm.com]
- 2. 131885-36-4_化工字典 [hxchem.net]
- 3. Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 5-氯-3-甲基-2-硝基苯胺_CAS:131885-36-4_华夏化工网 [hxchem.net]
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